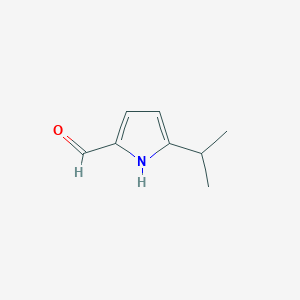

5-Isopropyl-1H-pyrrole-2-carbaldehyde

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-propan-2-yl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C8H11NO/c1-6(2)8-4-3-7(5-10)9-8/h3-6,9H,1-2H3 |

InChI Key |

MPBRUYVJDIBILV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(N1)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Reaction on N-Isopropylpyrrole

This classical method involves the formylation of N-isopropylpyrrole using Vilsmeier-Haack reagents generated in situ from N,N-diphenylformamide and trichlorophosphate in 1,1-dichloroethane. The process includes:

- Stage 1: Formation of the Vilsmeier reagent by refluxing diphenylformamide with trichlorophosphate in 1,1-dichloroethane.

- Stage 2: Addition of N-isopropylpyrrole to the reaction mixture, refluxing for 2 hours to introduce the aldehyde group at the 2-position.

- Stage 3: Workup with water and sodium acetate to afford the regioselective aldehyde product.

Yield: Approximately 14% under these conditions, indicating moderate efficiency.

Reaction Scheme Summary:

| Stage | Reagents & Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Diphenylformamide + Trichlorophosphate, reflux in 1,1-dichloroethane | Vilsmeier reagent formation | - |

| 2 | N-Isopropylpyrrole, reflux 2h | Formylation at 2-position | - |

| 3 | Water, sodium acetate | Workup and isolation | 14 |

Lithiation and Electrophilic Substitution Approach

An advanced method involves lithiation of pyrrole derivatives followed by electrophilic substitution to install the aldehyde group at the 2-position. This approach is based on:

- Halogen-lithium exchange at low temperatures (-105°C) to generate a lithiated intermediate.

- Reaction with electrophilic formyl sources or related reagents.

- Hydrolysis to yield 5-substituted pyrrole-2-carboxaldehydes.

This method has been reported to produce various 5-substituted pyrrole-2-carbaldehydes with moderate to good yields, depending on the electrophile used and reaction temperature. Lower temperatures favor higher selectivity and reduced side reactions.

Yields: Typically moderate, with specific examples showing 61% for 5-methylpyrrole-2-carbaldehyde analogs.

Condensation Reactions Using Formylating Agents

Another synthetic route involves condensation reactions where pyrrole derivatives react with formylating agents or aldehydes under catalytic or basic conditions. These methods can include:

- Reaction of pyrrole with formyl donors in the presence of bases such as piperidine or potassium carbonate.

- Microwave-assisted reactions to accelerate formylation.

- Use of phase transfer catalysts like tetrabutylammonium bromide for enhanced yields.

| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperidine | Isopropyl alcohol | 85 °C | 2 h | 96 | High yield, classical condensation |

| Potassium carbonate | N,N-Dimethylformamide | 100 °C | 20 h | 34 | Moderate yield, longer reaction time |

| Tetrabutylammonium bromide + NaOH | Dichloromethane + water | 0-20 °C | Overnight | 98 | Phase transfer catalysis, high yield |

| Acetic acid (microwave irradiation) | Ethanol | 80 °C | 10 min | 79 | Rapid microwave-assisted synthesis |

These methods provide versatility in reaction conditions and can be optimized for scale and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

Oxidation: 5-Isopropyl-1H-pyrrole-2-carboxylic acid.

Reduction: 5-Isopropyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-Isopropyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Research Findings and Implications

- Reactivity : The aldehyde group in 5-Isopropyl-1H-pyrrole-2-carbaldehyde is expected to participate in condensation reactions (e.g., forming Schiff bases) more readily than the ketone or ester groups in cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .

- Steric Effects : The isopropyl group in the target compound may hinder reactions at the pyrrole ring’s nitrogen, unlike the unsubstituted nitrogen in simpler pyrrole aldehydes.

- Safety : While hazard data for 5-Isopropyl-1H-pyrrole-2-carbaldehyde are unavailable, the acute toxicity and irritation risks associated with structurally related compounds (e.g., CAS 146231-54-1) underscore the need for cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.